molecular formula C21H25N3O5S2 B2812470 4-(dimethylsulfamoyl)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865161-82-6

4-(dimethylsulfamoyl)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

Cat. No. B2812470
CAS RN: 865161-82-6
M. Wt: 463.57
InChI Key: LYZUXCQEGUVLIT-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylsulfamoyl)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C21H25N3O5S2 and its molecular weight is 463.57. The purity is usually 95%.
BenchChem offers high-quality 4-(dimethylsulfamoyl)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylsulfamoyl)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Benzothiazole derivatives are explored for their varied chemical properties and applications, including potential use in synthetic chemistry and material science. For instance, the thiocyanation of N-arenesulfonyl-N′-aroyl-1,4-benzoquinone diimines leads to the formation of N-[4-(arenesulfonamido)-3-thiocyanatophenyl]-benzamides, which undergo further transformations to yield compounds with potential for further chemical investigation and application (Konovalova et al., 2014).

Biological Activity

  • Benzothiazole and its derivatives have been extensively studied for their antimicrobial and anticancer properties. Novel synthesis methods have been developed for derivatives with significant biological activities, providing insight into the potential pharmacological applications of such compounds (Badne et al., 2011).

Corrosion Inhibition

  • In the field of materials science, benzothiazole derivatives have been investigated as corrosion inhibitors for metals, offering protection against corrosion in acidic environments. This research highlights the potential of benzothiazole compounds in extending the lifespan of metals used in various industries (Hu et al., 2016).

Photodynamic Therapy

  • The exploration of benzothiazole derivatives in photodynamic therapy for cancer treatment has shown promising results. Specific compounds exhibit high singlet oxygen quantum yields, making them potential candidates for use in photodynamic therapy applications, highlighting the versatility of benzothiazole derivatives in medical research (Pişkin et al., 2020).

Aldose Reductase Inhibition

  • Benzothiazolyl substituted compounds have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This research suggests the therapeutic potential of these compounds in managing long-term diabetic complications (Saeed et al., 2014).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-5-29-16-8-11-18-19(14-16)30-21(24(18)12-13-28-4)22-20(25)15-6-9-17(10-7-15)31(26,27)23(2)3/h6-11,14H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZUXCQEGUVLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.